L-Glutamine-13C5,15N2

概要

説明

L-Glutamine-13C5,15N2, also known as L-Glutamic acid 5-amide-13C5,15N2, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes in the human body. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for research purposes, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

準備方法

Synthetic Routes and Reaction Conditions

L-Glutamine-13C5,15N2 is synthesized through the incorporation of stable isotopes into the L-Glutamine molecule. The synthesis involves the use of isotopically labeled precursors, such as carbon-13 and nitrogen-15 labeled compounds. The reaction conditions typically include controlled temperature and pH to ensure the incorporation of the isotopes into the desired positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and commercial applications .

化学反応の分析

Types of Reactions

L-Glutamine-13C5,15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form L-Glutamic acid.

Reduction: It can be reduced to form L-Glutamine derivatives.

Substitution: The amide group can undergo substitution reactions to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions

Major Products

Oxidation: L-Glutamic acid.

Reduction: L-Glutamine derivatives.

Substitution: Various substituted L-Glutamine derivatives

科学的研究の応用

Metabolic Studies

Overview:

L-Glutamine is a key amino acid involved in numerous metabolic processes. The isotopic labeling allows researchers to trace metabolic pathways involving nitrogen and carbon.

Applications:

- Tracer Studies: L-Glutamine-13C5,15N2 is utilized as a tracer in metabolic studies to investigate nitrogen flow and utilization in biological systems .

- Metabolomics: It aids in stable isotope-resolved metabolomics (SIRM) to understand metabolic network dynamics in both model systems and clinical settings .

Case Study:

A study utilized this compound to investigate glutamine metabolism in acute myeloid leukemia (AML) cells. The results indicated that glutamine significantly contributes to the synthesis of glutathione and nucleotides in these cells, highlighting its role in cancer metabolism .

Cancer Research

Overview:

L-Glutamine has been identified as a critical nutrient for cancer cell proliferation due to its involvement in energy production and biosynthesis.

Applications:

- Tumor Metabolism Imaging: Hyperpolarized this compound has been used for magnetic resonance imaging (MRI) to study glutamine conversion to glutamate in vivo, particularly in pancreatic cancer models .

- Drug Development: The compound aids in evaluating the efficacy of glutaminase inhibitors, which target glutamine metabolism in tumors .

Case Study:

Research demonstrated that hyperpolarized this compound could effectively characterize tumor metabolism and assess the on-target effects of metabolic enzyme inhibitors in vivo. This approach provides insights into tumor biology and potential therapeutic strategies .

Clinical Applications

Overview:

L-Glutamine supplementation is explored for its potential benefits in various clinical conditions, including metabolic disorders and recovery from surgery.

Applications:

- Metabolic Disorders: Clinical research utilizes this compound to understand its role in metabolic disorders and the implications of glutamine depletion during treatments like asparaginase therapy for leukemia .

- Nutritional Support: It is also considered for nutritional support in patients undergoing intensive treatments that deplete amino acid levels.

Case Study:

A study involving leukemia patients showed that asparaginase treatment significantly reduced plasma glutamine levels. The use of stable isotopes allowed for a detailed analysis of how treatment affects glutamine dynamics and its implications for patient management .

作用機序

L-Glutamine-13C5,15N2 exerts its effects by participating in various metabolic pathways. It serves as a carbon and nitrogen source for the synthesis of nucleotides, amino acids, and other biomolecules. The labeled isotopes allow researchers to trace the metabolic fate of glutamine and study its role in cellular processes. The compound targets pathways involved in energy production, protein synthesis, and cellular signaling .

類似化合物との比較

Similar Compounds

L-Glutamine-13C5: Labeled with carbon-13 isotopes only.

L-Glutamine-15N2: Labeled with nitrogen-15 isotopes only.

L-Glutamic acid-13C5,15N2: Similar structure but with different labeling positions

Uniqueness

L-Glutamine-13C5,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with a single isotope. It allows for comprehensive tracing of both carbon and nitrogen atoms in biochemical pathways, making it a valuable tool for advanced research applications .

生物活性

L-Glutamine-13C5,15N2 is a stable isotope-labeled form of the amino acid L-glutamine, which plays a critical role in various metabolic processes. This compound is particularly significant in research involving cancer metabolism, cellular signaling, and nitrogen flux. This article reviews the biological activity of this compound, highlighting its metabolic pathways, applications in research, and findings from recent studies.

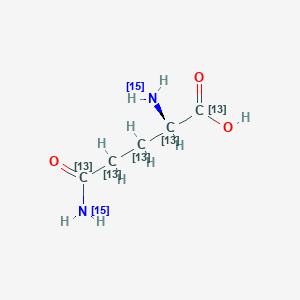

Chemical Structure and Properties

This compound is characterized by the incorporation of five carbon-13 isotopes and two nitrogen-15 isotopes into its molecular structure. Its chemical formula is . This labeling allows researchers to trace metabolic pathways and quantify the utilization of glutamine in various biological systems.

Metabolic Pathways

1. Role in Nucleotide Synthesis:

L-Glutamine is crucial for nucleotide biosynthesis. Studies have shown that this compound contributes to the synthesis of purines and pyrimidines through its nitrogen and carbon components. For instance, a study demonstrated that the incorporation of 15N from this compound into AMP and ATP was significantly increased in certain cancer cell lines, indicating its role in enhancing nucleotide production under specific conditions .

2. TCA Cycle Contributions:

L-Glutamine serves as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle. Research indicates that this compound is converted into α-ketoglutarate, which further enters the TCA cycle to produce essential metabolites like succinate and fumarate . The isotopic labeling allows for tracking these conversions and assessing metabolic fluxes.

Applications in Research

This compound is widely used as a tracer in metabolic studies to investigate amino acid metabolism and nitrogen flux. Its applications include:

- Cancer Metabolism Studies: It helps elucidate how cancer cells reprogram their metabolism to support rapid growth.

- Neuroscience Research: Investigating the role of glutamine in neurotransmitter synthesis and neuronal function.

- Metabolic Disorders: Understanding alterations in glutamine metabolism associated with various diseases.

Case Studies

Case Study 1: Cancer Cell Metabolism

In a study examining human cancer cells, it was found that this compound significantly increased the production of glutamate through transamination processes. This study highlighted that about 71% of newly synthesized glutamate originated from glutamine . The research utilized mass spectrometry to analyze isotopic enrichment, confirming the metabolic contributions of L-Glutamine.

Case Study 2: Hepatocyte Function

Another study focused on primary cultured human hepatocytes revealed that these cells incorporated this compound at high rates compared to fibroblasts. The findings indicated that hepatocytes utilized glutamine predominantly for de novo synthesis of glutamate while also demonstrating significant metabolic flexibility .

Research Findings Summary

特性

IUPAC Name |

(2S)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-YIDSDQPMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)[15NH2])[13C@@H]([13C](=O)O)[15NH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289236 | |

| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-14-5 | |

| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285978-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。